Foramsulfuron

概述

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of foramsulfuron involves several key steps:

Formation of 2-Dimethylaminocarbonyl-5-formylaminophenyl sulfonamide: This is achieved by reacting 2-Dimethylaminocarbonyl-5-aminophenylsulfonamide with ethyl formate in the presence of a basic catalyst such as potassium tert-butoxide.

Condensation Reaction: The resulting compound undergoes a condensation reaction with dimethoxypyridin amidocarbonic acid phenyl ester to produce this compound.

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but is optimized for large-scale production. This involves using saccharin as a raw material, which undergoes ammonification and nitration reactions to obtain the intermediate compound 2-dimethylaminocarbonyl-5-nitrobenzenesulfonamide . This method is advantageous due to its low cost, mild reaction conditions, and suitability for large-scale production .

化学反应分析

Types of Reactions: Foramsulfuron undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different by-products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur, particularly involving its sulfonylurea group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can participate in substitution reactions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while reduction can yield amines.

科学研究应用

Agricultural Applications

Foramsulfuron is extensively utilized in agriculture, particularly for maize (corn) cultivation. Its primary role is to manage grassy weeds that compete with crops for nutrients and light.

Effectiveness in Maize Cultivation

- Weed Control : this compound has shown significant efficacy against various annual grasses and broadleaf weeds in maize fields. Studies indicate that it effectively reduces weed biomass, allowing for improved crop yields. For example, a study demonstrated that applying this compound at specified rates resulted in over 90% control of target weed species, such as Echinochloa crus-galli and Setaria faberi .

- Application Rates : The recommended application rates for maize range from 30 to 60 grams active substance per hectare, depending on the specific weed pressure and growth stage of the crop .

Turf Management

This compound is also registered for use in turf management, particularly for controlling perennial grassy weeds like goosegrass (Eleusine indica) and crabgrass (Digitaria spp.).

Turf Efficacy Studies

- Post-Emergence Application : Research indicates that this compound can be applied post-emergence to effectively manage resistant populations of goosegrass. Sequential applications have been reported to provide up to 55% control with minimal phytotoxicity to desirable turf species such as bermudagrass and zoysiagrass .

- Safety Profile : It is noted for its safety on established turf species while maintaining effective weed control, making it a preferred choice among turf managers .

Environmental Impact and Residue Management

The environmental fate of this compound has been a subject of investigation due to concerns about its persistence and potential impacts on non-target organisms.

Soil and Water Studies

- Soil Accumulation : Studies assessing the predicted environmental concentration (PEC) of this compound in soil indicate low accumulation potential, especially when applied according to recommended guidelines. Data show that the PEC in soil remains below critical thresholds, suggesting minimal risk of long-term environmental contamination .

- Aquatic Toxicity : The compound has been evaluated for its effects on aquatic organisms, with findings indicating low toxicity levels at environmentally relevant concentrations . This provides assurance regarding its use near water bodies.

Case Study 1: Efficacy in Resistant Weeds

A study conducted by Brosnan et al. (2008) highlighted the effectiveness of this compound against dinitroaniline-resistant goosegrass populations. The study reported that this compound achieved over 80% control in treated plots compared to untreated controls, demonstrating its utility as a resistance management tool .

Case Study 2: Maize Crop Performance

In another investigation focusing on maize crops, researchers found that applying this compound significantly enhanced crop performance by reducing weed competition. The study concluded that integrating this compound into weed management programs could lead to higher yields and reduced herbicide costs over time .

Summary Table of Applications

| Application Area | Target Weeds | Recommended Rate (g a.s./ha) | Efficacy (%) |

|---|---|---|---|

| Maize | Echinochloa crus-galli | 30-60 | >90 |

| Turf | Eleusine indica, Digitaria spp. | 0.1-0.8 oz/1000 sq ft | >80 |

作用机制

Foramsulfuron is often compared with other sulfonylurea herbicides such as orthosulfamuron and iodosulfuron .

Orthosulfamuron: Similar in its mode of action but differs in its application spectrum and environmental persistence.

Iodosulfuron: Often used in combination with this compound for enhanced weed control efficacy.

Uniqueness: this compound is unique due to its high selectivity and effectiveness at low application rates. It also has a relatively low environmental impact compared to other herbicides in its class .

相似化合物的比较

- Orthosulfamuron

- Iodosulfuron

- Chlorsulfuron

- Nicosulfuron

- Rimsulfuron

生物活性

Foramsulfuron is a sulfonylurea herbicide primarily used for post-emergence control of various grass and broadleaf weeds in turf and corn crops. Its mechanism of action involves the inhibition of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids, leading to plant growth inhibition and eventual death.

- Chemical Structure : this compound belongs to the sulfonylurea class of herbicides, characterized by their ability to inhibit ALS.

- Mode of Action : By inhibiting ALS, this compound disrupts amino acid synthesis, which is critical for protein production in plants. This results in stunted growth and death in susceptible plant species.

Toxicokinetics and Metabolism

This compound exhibits unique pharmacokinetic properties:

- Absorption : In studies with male rats, this compound was found to have low absorption rates through the gastrointestinal tract (approximately 20.6%) and was rapidly excreted primarily as unchanged compound in feces (91.5% within 24 hours) .

- Metabolism : Limited metabolism was observed, with only two metabolites detected, indicating that the parent compound remains predominant in biological systems .

Toxicity Studies

This compound has been evaluated for its toxicity across various biological systems:

- Acute Toxicity : The compound demonstrated low acute toxicity in rats, with LD50 values exceeding 5000 mg/kg for oral exposure, indicating a low risk to mammals . It was classified as a slight eye irritant but not a skin sensitizer .

- Subchronic Toxicity : Repeated dosing showed minimal adverse effects, with only slight reductions in body weight noted at high doses . No evidence of carcinogenicity was found in chronic studies .

Ecotoxicological Impact

The ecological safety profile of this compound has been assessed, showing low toxicity to avian species and aquatic organisms:

| Species Type | Test Type | Result |

|---|---|---|

| Birds | Acute toxicity | Low mortality observed |

| Aquatic Organisms | Contact toxicity | Minimal effects reported |

These findings suggest that this compound poses a low risk to non-target organisms when used according to label directions .

Case Studies on Efficacy

Several studies have evaluated the efficacy of this compound against resistant weed populations:

- Resistance Management : A study conducted on goosegrass populations resistant to other herbicides demonstrated that this compound effectively controlled these populations at application rates ranging from 0.1 to 0.8 ounces per 1000 sq. ft .

- Dose-Response Assays : Research indicated that resistant biotypes exhibited higher I50 values compared to susceptible strains, suggesting a non-target site mechanism of resistance rather than mutations in the ALS gene .

属性

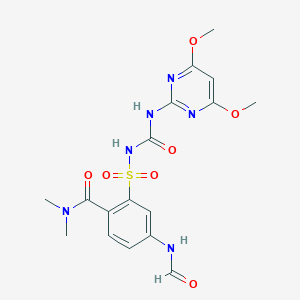

IUPAC Name |

2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-4-formamido-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O7S/c1-23(2)15(25)11-6-5-10(18-9-24)7-12(11)31(27,28)22-17(26)21-16-19-13(29-3)8-14(20-16)30-4/h5-9H,1-4H3,(H,18,24)(H2,19,20,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDNXJSDGQBLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)NC=O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034753 | |

| Record name | Foramsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 1.925, acetonitrile 1.111, 1,2-dichloroethane 0.185, ethyl acetate 0.362, methanol 1.660, heptane and p-xylene <0.010 (all in g/L, 20 °C), In water (g/L, 20 deg ): 0.04 (pH 5); 3.3 (pH 7); 94.6 (pH 8) | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.44 at 20 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.15X10-13 mm Hg at 20 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Foramsulfuron inhibits the synthesis of amino acid in plants through inhibition of acetolactate synthase (ALS). This process results in slow or stunted plant growth and/or ultimate plant death. | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige solid, Yellow-brownish solid, fine grained granule | |

CAS No. |

173159-57-4 | |

| Record name | Foramsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173159-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Foramsulfuron [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173159574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foramsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzamide, 2-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-4-(formylamino)-N,N-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORAMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XJD212JQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

199.5 °C | |

| Record name | Foramsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7894 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does foramsulfuron interact with its target and what are the downstream effects?

A: this compound inhibits the enzyme acetolactate synthase (ALS) by binding to its active site. [, , , , , ] This enzyme is crucial for the biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine. [, , ] By blocking ALS, this compound disrupts BCAA production, leading to the cessation of cell division and ultimately plant death. [, ] This process primarily affects meristematic tissues where growth is most active. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C15H18N6O7S. Its molecular weight is 426.4 g/mol.

Q3: Is there any spectroscopic data available for this compound?

A3: While the provided research articles don't delve into detailed spectroscopic analysis, it's important to note that spectroscopic techniques like NMR and IR are commonly employed to confirm the structure and characterize this compound.

Q4: How does this compound perform under different environmental conditions?

A: this compound's efficacy can be influenced by environmental factors. Research has shown that its activity can be affected by factors like temperature and soil moisture. [, , ] The effectiveness of this compound can vary depending on the weed species and its growth stage. [, , , , ]

Q5: Are there any known compatibility issues with this compound in tank mixtures?

A: this compound's compatibility in tank mixtures is an area of active research. Some studies suggest potential antagonistic effects when combined with certain herbicides. For instance, mixing this compound with dicamba or MCPA may reduce its efficacy against early and late watergrass. [] Conversely, combining this compound with sulcotrione can improve control of these weeds. []

Q6: Does this compound possess any catalytic properties?

A: this compound functions as an enzyme inhibitor, specifically targeting ALS. It does not exhibit catalytic properties itself. [, , , , , ]

Q7: Have computational methods been used to study this compound?

A7: While the provided research primarily focuses on field and greenhouse experiments, computational chemistry plays a significant role in herbicide development. Techniques like QSAR modeling can predict the activity of this compound analogs and guide the design of new herbicides with improved properties.

Q8: How do structural modifications of this compound affect its activity?

A8: The structure-activity relationship of this compound and related sulfonylurea herbicides is an area of ongoing research. Modifications to specific functional groups can impact the molecule's binding affinity to ALS, influencing its herbicidal activity and selectivity against different weed species.

Q9: What is known about the stability of this compound formulations?

A9: Formulating this compound is essential for ensuring its efficacy and practicality in agricultural applications. Research often explores various formulation strategies to improve its stability, solubility, and bioavailability.

Q10: What are the key considerations regarding the safe handling and application of this compound?

A10: As with all herbicides, adherence to safety regulations is paramount. Users should consult and strictly follow the instructions and safety guidelines provided on the product label. Responsible practices, such as using appropriate personal protective equipment and avoiding spray drift, are crucial.

Q11: What is the absorption and translocation pattern of this compound in plants?

A: this compound is primarily absorbed through the leaves of plants and translocated within the plant system. [, , ] The choice of adjuvants can significantly influence its absorption and translocation. [, ] For instance, the addition of methylated seed oil (MSO) or MSO plus urea ammonium nitrate (UAN) to this compound enhanced its absorption in giant foxtail. []

Q12: How is the efficacy of this compound assessed in research settings?

A12: Field experiments are crucial for evaluating this compound's efficacy under real-world conditions. [1-4, 8, 9, 11, 13-16, 19-21, 24] Researchers assess factors such as weed control levels, crop injury, and yield impacts at different this compound doses and application timings.

Q13: Are there known cases of weed resistance to this compound?

A: The development of herbicide resistance is a concern. Resistance to ALS-inhibiting herbicides, including this compound, has been reported in various weed species. [, ] Continuous use of these herbicides can exert selection pressure, favoring the survival and reproduction of resistant individuals.

Q14: Does resistance to this compound confer cross-resistance to other herbicides?

A14: Cross-resistance, where resistance to one herbicide confers resistance to others with similar modes of action, is a concern with ALS inhibitors. This highlights the need for diverse weed management strategies to delay resistance development.

Q15: What safety measures are important when handling this compound?

A15: Users should always refer to the product label for comprehensive safety information. Proper handling, storage, and application practices are crucial to minimize risks.

Q16: Are there any specific targeting strategies used with this compound?

A16: this compound is typically applied as a broadcast or spot spray, targeting weed foliage. Research may explore methods to enhance its delivery to target weeds while minimizing exposure to desirable plants.

Q17: Are there alternative herbicides for controlling the same weed spectrum as this compound?

A: Several alternative herbicides are available, each with its own strengths and weaknesses. These include herbicides from different chemical families and with different modes of action, such as ACCase inhibitors (e.g., fluazifop-P-butyl, sethoxydim, clethodim), HPPD inhibitors (e.g., mesotrione), and others. [, , , , , ] The choice of herbicide often depends on factors like the specific weed spectrum, crop tolerance, cost, and environmental considerations. [, , , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。